(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylmyleran can be synthesized through the reaction of hexane-2,5-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Hexane-2,5-diol+2CH3SO2Cl→Dimethylmyleran+2HCl
Industrial Production Methods
In industrial settings, the production of dimethylmyleran involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethylmyleran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of methanesulfonate groups.
Oxidation and Reduction: While less common, dimethylmyleran can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of dimethylmyleran .
Scientific Research Applications
Dimethylmyleran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Dimethylmyleran is studied for its mutagenic properties and its effects on DNA.
Mechanism of Action
Dimethylmyleran exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can disrupt the normal function of DNA and proteins, leading to mutagenic and cytotoxic effects . The molecular targets include nucleophilic sites on DNA bases, which can result in cross-linking and strand breaks .
Comparison with Similar Compounds
Similar Compounds
Busulfan: Another alkylating agent used in chemotherapy.
Dimethylsulfate: A related compound with similar alkylating properties.
Methanesulfonyl Chloride: A precursor in the synthesis of dimethylmyleran.
Uniqueness
Dimethylmyleran is unique due to its specific structure, which allows for selective alkylation of nucleophilic sites. This selectivity makes it a valuable tool in both research and industrial applications .
Biological Activity
(2,3-Dimethyl-4-methylsulfonyloxybutyl) methanesulfonate, commonly referred to as Treosulfan, is a bifunctional alkylating agent utilized primarily in cancer therapy. This compound is particularly noted for its effectiveness against various types of ovarian cancer and is often used in conjunction with surgical procedures or palliative care. Understanding the biological activity of Treosulfan involves examining its mechanisms of action, effects on cellular processes, and implications in clinical settings.
Treosulfan functions as an alkylating agent through the formation of reactive carbonium ions upon hydrolysis. These ions subsequently react with DNA, leading to the formation of intrastrand cross-links primarily at the N7 position of guanine bases. This alkylation interferes with DNA replication and transcription, ultimately triggering cellular apoptosis when the damage is irreparable .
Key Mechanisms:
- Alkylation : The primary mechanism involves the transfer of alkyl groups to DNA, resulting in cross-linking that prevents proper DNA function.
- Cross-linking : Specifically targets guanine residues, creating lesions that can lead to mutations if not repaired.
- Cellular Response : Cells with extensive DNA damage may activate apoptotic pathways, leading to cell death.
Biological Activity and Efficacy
Treosulfan's efficacy has been evaluated in various studies focusing on its cytotoxic effects against cancer cells. Its ability to induce DNA damage has been linked to significant antitumor activity.
Case Studies:
- Ovarian Cancer Treatment : Clinical trials have highlighted Treosulfan's effectiveness as a first-line treatment for ovarian cancer, demonstrating improved survival rates when used in combination with other chemotherapeutic agents .
- Chronic Myelogenous Leukemia (CML) : Research indicates that Treosulfan exhibits potent activity against CML by inducing apoptosis in leukemic cells through its alkylating properties .
Research Findings
Recent studies have provided insights into the specific biological activities associated with Treosulfan:
- DNA Damage Induction : Treosulfan has been shown to significantly increase levels of DNA double-strand breaks (DSBs) in treated cells, which are critical indicators of cytotoxicity .
- Repair Pathways : The presence of O6-methylguanine adducts induced by Treosulfan can lead to mutations if not repaired by the cellular machinery, emphasizing the importance of DNA repair mechanisms in determining cellular outcomes post-treatment .
Comparative Analysis
The following table summarizes key characteristics and findings related to Treosulfan compared to other alkylating agents:
Compound | Mechanism of Action | Primary Use | Notable Effects |
---|---|---|---|
Treosulfan | Alkylation and cross-linking of DNA | Ovarian cancer treatment | Induces apoptosis; significant DSBs |
Busulfan | Alkylation through methanesulfonate groups | Chronic myelogenous leukemia | Cross-links DNA; cytotoxic effects |
Methyl Methanesulfonate (MMS) | Alkylation leading to mutagenesis | Research applications | Induces mutations; less selective |
Properties
Molecular Formula |
C8H18O6S2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(5-13-15(3,9)10)8(2)6-14-16(4,11)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
VSVQTTLVMCEAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)C)C(C)COS(=O)(=O)C |
Origin of Product |
United States |
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